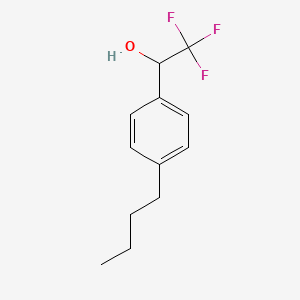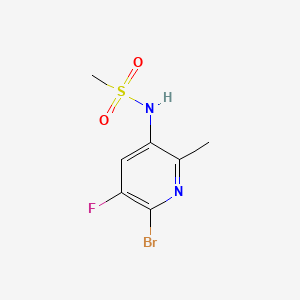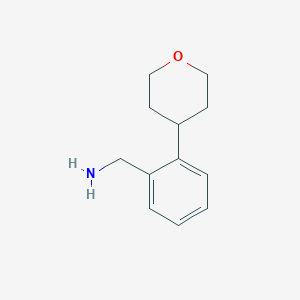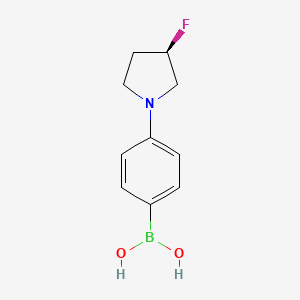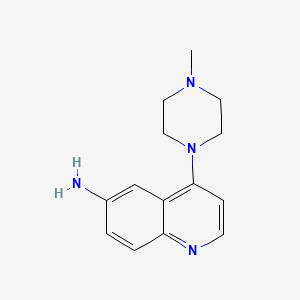
(4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its oxazoline ring and a tertiary butyl group, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring is formed through the cyclization of an amino alcohol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Tertiary Butyl Group: The tertiary butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.
Catalytic Processes: Catalysts are employed to enhance reaction rates and selectivity, reducing the need for harsh reaction conditions.
化学反应分析
Types of Reactions
(4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoline derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the oxazoline ring or the tertiary butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products
Oxidation Products: Oxazoline derivatives with varying degrees of oxidation.
Reduction Products: Oxazolidine derivatives.
Substitution Products: Compounds with substituted oxazoline rings or tertiary butyl groups.
科学研究应用
(4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in protein-ligand binding studies.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The oxazoline ring and tertiary butyl group play crucial roles in binding to these targets, influencing their activity and function. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
相似化合物的比较
Similar Compounds
(4R)-(+)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)ethanol: A structurally similar compound with an ethyl group instead of a propyl group.
2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)acetic acid: Contains an acetic acid moiety instead of a propanol group.
Uniqueness
(4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol is unique due to its specific stereochemistry and the presence of both an oxazoline ring and a tertiary butyl group. These features contribute to its distinct reactivity and applications in various fields.
属性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC 名称 |
2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C10H19NO2/c1-9(2,3)7-6-13-8(11-7)10(4,5)12/h7,12H,6H2,1-5H3 |
InChI 键 |
MNKXLAJVKRUKAN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1COC(=N1)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


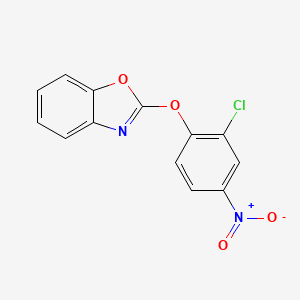
![[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride](/img/structure/B13900732.png)
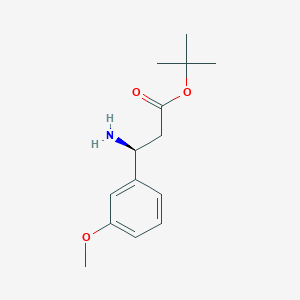
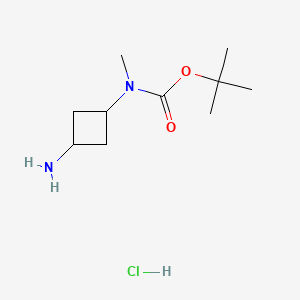
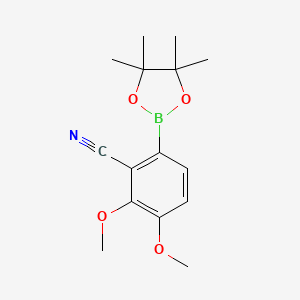
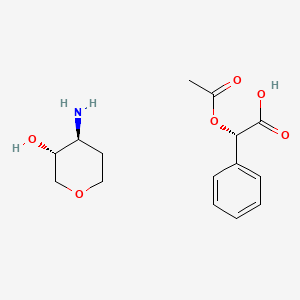
![3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine](/img/structure/B13900762.png)
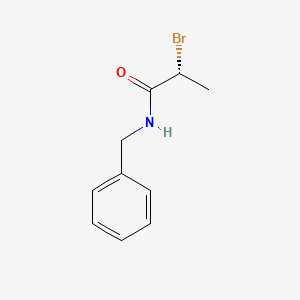
![Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate](/img/structure/B13900771.png)
